molecular formula C12H15FO3 B8081205 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol

Cat. No.: B8081205
M. Wt: 226.24 g/mol
InChI Key: KKBXFZXZSQVNGW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol is a pyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring, substituted with a 4-fluoro-2-methoxyphenyl moiety. This compound combines a polar hydroxyl group with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, creating a unique electronic profile. Such structural attributes make it a candidate for pharmaceutical and materials science research, particularly in studying solubility, reactivity, and intermolecular interactions. While commercial availability is currently listed as "discontinued" (CymitQuimica, 2025), its synthesis and characterization remain relevant for derivative development .

Properties

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXFZXZSQVNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of cyclodextrins for inclusion complexes. These methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determination of the inclusion formation constant, and the use of analytical techniques to evidence host inclusion .

Chemical Reactions Analysis

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of phosgene with imidazole under anhydrous conditions to form carbonyldiimidazole, which can then be used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions include amides, carbamates, and ureas.

Scientific Research Applications

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol has a wide range of scientific research applications. It is used in chemistry for the synthesis of various compounds, in biology for studying molecular interactions, in medicine for developing new drugs, and in industry for creating innovative materials. The compound’s unique properties make it valuable for improving the physical, chemical, and biological characteristics of other compounds .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, similar to the mechanism of action of tranexamic acid . This interaction can lead to various biological effects, including the inhibition of fibrinolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol with analogous pyran and aryl-substituted derivatives, focusing on structural, electronic, and functional differences.

Table 1: Structural Analogs and Key Differences

Compound Name Substituents on Oxane Ring Aromatic Ring Modifications Key Functional Groups Reference
This compound -OH at C4 4-Fluoro, 2-methoxy Hydroxyl, methoxy, fluoro
(4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride -CH2SO2Cl at C4 None Sulfonyl chloride, propoxymethyl
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol -OH at C4, morpholinyl at C3 4-Bromo-1-methylpyrazole Hydroxyl, morpholine, bromo
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride -NH2·HCl at C4 2-Methoxy Amine hydrochloride, methoxy
4-[(2-Fluorophenyl)methyl]oxan-4-amine -NH2 at C4, benzyl (2-fluorophenyl) None Amine, fluorobenzyl

Key Observations

Functional Group Impact on Reactivity: The sulfonyl chloride group in (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the hydroxyl group in the target compound .

Substituent Effects on Electronic Properties: The 4-fluoro-2-methoxy substitution on the phenyl ring in the target compound creates a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This contrasts with analogs like 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, where the absence of fluorine reduces electronegativity but retains methoxy-mediated solubility .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound facilitates hydrogen bonding, likely improving aqueous solubility compared to amine derivatives (e.g., 4-[(2-Fluorophenyl)methyl]oxan-4-amine) . Methoxy groups in all analogs enhance lipophilicity, but their positions (e.g., 2-methoxy vs.

Table 2: Physicochemical Property Comparison

Property This compound 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride rac-(3R,4R)-4-(4-Bromo-1-methylpyrazol-5-yl)-3-morpholinyloxan-4-ol
Molecular Formula C12H14FO3 C12H18ClNO2 C13H20BrN3O3
Molecular Weight (g/mol) 240.24 251.73 346.22
Predicted LogP* ~2.1 (moderate lipophilicity) ~1.8 (lower due to HCl salt) ~2.5 (higher due to bromo/morpholine)
Key Interactions Hydrogen bonding (OH) Ionic (amine hydrochloride) Hydrogen bonding (OH), π-π stacking (pyrazole)
Synthetic Utility Intermediate for aryl-modified pyrans Amine precursor for drug discovery Cross-coupling candidate (bromo)

*LogP values estimated using fragment-based methods.

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